2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)
Overview
Description
2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) is a useful research compound. Its molecular formula is C22H30N2O4 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) is 386.22055744 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-[(1-ethyl-1H-pyrazol-4-yl)methylene]bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
New Synthesis Approaches : The development of new synthesis methods for bipyrazolic compounds, including those structurally similar to the compound , has been explored. For instance, two new tridentate bipyrazolic compounds have demonstrated cytotoxic activity against tumor cell lines, indicating a potential route for therapeutic applications (Kodadi et al., 2007). Moreover, the efficient synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) using ZnO and ZnO–acetyl chloride catalysts highlights innovative approaches to generating similar compounds with potential industrial and research implications (Maghsoodlou et al., 2010).
Potential Therapeutic Uses
Cytotoxic Activity : Bipyrazolic compounds have been evaluated for their cytotoxic properties against various tumor cell lines, suggesting their potential as anticancer agents. For instance, a study reported significant cytotoxic activity against P815 (mastocytome murine) and Hep (carcinoma of human larynx) cell lines, with IC50 values indicating a strong potential for therapeutic use (Kodadi et al., 2007).
Material Science Applications
Corrosion Inhibition : Bipyrazolic compounds have been theoretically studied for their potential activity as corrosion inhibitors, highlighting their application in protecting metals from corrosion. The study used density functional theory (DFT) to elucidate the different inhibition efficiencies and reactive sites of these compounds, indicating their utility in industrial applications (Wang et al., 2006).
Coordination Chemistry and Catalysis
Metal-Organic Frameworks (MOFs) : Compounds structurally related to the one have been used as building blocks for the construction of metal-organic frameworks, showcasing their importance in coordination chemistry. These frameworks are critical for various applications, including catalysis, gas storage, and separation technologies (Burlutskiy & Potapov, 2021).
Polymer Science
Ring-Opening Polymerization (ROP) : Chiral bis(pyrazol-1-yl)methane-based N,N,O-donor scorpionate ligands have been synthesized and used as initiators for the ring-opening polymerization of rac-lactide, leading to the production of PLA materials. This application demonstrates the role of these compounds in polymer science, particularly in creating biodegradable polymers (Otero et al., 2017).
Properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-6-24-12-13(11-23-24)18(19-14(25)7-21(2,3)8-15(19)26)20-16(27)9-22(4,5)10-17(20)28/h11-12,18,25,27H,6-10H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYZSSGGKYGVCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C2=C(CC(CC2=O)(C)C)O)C3=C(CC(CC3=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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